molecular formula C9H10INO B048880 N-(4-iodo-2-methylphenyl)acetamide CAS No. 117324-09-1

N-(4-iodo-2-methylphenyl)acetamide

Cat. No. B048880
M. Wt: 275.09 g/mol
InChI Key: DUBRQYZOLALJTQ-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)acetamide is part of a broad category of organic compounds known as acetamides, which are characterized by an acetyl group attached to an amine. These compounds are of interest due to their diverse chemical reactions, physical properties, and potential applications in various fields, excluding drug use and dosage or side effects information.

Synthesis Analysis

The synthesis of acetamide derivatives involves various chemical reactions, starting typically from aniline or phenylamine derivatives. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized in good yield by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by recrystallization and elucidation through elemental analyses and spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including conformational aspects and bond parameters, is crucial for understanding their chemical behavior. Studies have shown that acetamide units can be slightly twisted with respect to their phenyl substituents, affecting their chemical properties (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can be complex, influenced by various factors including the presence of substituents on the phenyl ring. For instance, solvatochromism studies reveal how the molecular structure of acetamide derivatives can form complexes with solvents, highlighting the influence of hydrogen bonding on their chemical behavior (Krivoruchka et al., 2004).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystal structure, are essential for their practical application. Research into these compounds often includes X-ray diffraction analysis to determine their crystal structures, providing insights into their stability and reactivity (Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including acidity, basicity, and reactivity towards various reagents, are central to their application in synthesis and industry. Studies on compounds like N-(2-hydroxyphenyl)acetamide reveal their reactivity patterns, providing a foundation for understanding similar compounds (Nikonov et al., 2016).

Scientific Research Applications

  • Molecular Structure Analysis :

    • N-(2-Methylphenyl)acetamide, closely related to N-(4-iodo-2-methylphenyl)acetamide, has been studied for its crystal structure. The acetamide unit is slightly twisted with respect to the 2-methylphenyl substituent (Gowda et al., 2007).
    • The conformation of the N-H bond in 2-chloro-N-(3-methylphenyl)acetamide, a structurally similar compound, is syn to the meta-methyl group. This study contributes to understanding the geometric parameters of such compounds (Gowda et al., 2007).
  • Chemical Synthesis and Reactivity :

    • N-(4-Methylphenyl) acetamide underwent acylation and cyclization under microwave irradiation to produce 2,6-dimethyl-3-aryl-4(1H)-quinolones. This synthesis method offers advantages like short reaction time and high yield (Liu Chang-chu, 2014).
    • The synthesis and biological evaluation of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, a related compound, for anticancer activity, revealed that some derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
  • Pharmacological Properties and Applications :

    • N-(4-Hydroxyphenyl)acetamide, also known as paracetamol, a compound structurally related to N-(4-iodo-2-methylphenyl)acetamide, has been extensively studied. Its mechanism of analgesic effect, though not fully understood, is of significant interest in pain treatment and drug discovery (Toussaint et al., 2010).
  • Environmental Impact and Behavior :

    • The environmental behavior of acetochlor, chemically related to N-(4-iodo-2-methylphenyl)acetamide, was investigated to understand its distribution in the hydrologic system. It was detected in rain and stream samples, highlighting the need for monitoring such compounds in the environment (Kolpin et al., 1996).
  • Supramolecular Assembly and Hydrogen Bonding :

    • A study on halogenated N,2-diarylacetamides, closely related to N-(4-iodo-2-methylphenyl)acetamide, highlighted the impact of molecular conformations and hydrogen bonding on supramolecular assembly. This research contributes to understanding the structural intricacies of such compounds (Nayak et al., 2014).

properties

IUPAC Name

N-(4-iodo-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBRQYZOLALJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350164
Record name N-(4-iodo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodo-2-methylphenyl)acetamide

CAS RN

117324-09-1
Record name N-(4-iodo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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